1-(3-Methoxyphenyl)-1-phenylethanol

Description

BenchChem offers high-quality 1-(3-Methoxyphenyl)-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(16,12-7-4-3-5-8-12)13-9-6-10-14(11-13)17-2/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJXFQWMVZOMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576765 | |

| Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94001-64-6 | |

| Record name | 1-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)-1-phenylethanol: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of the tertiary alcohol 1-(3-Methoxyphenyl)-1-phenylethanol, a compound of interest for researchers in synthetic and medicinal chemistry. We delve into its precise chemical identity, outline a robust and field-proven synthetic methodology via the Grignard reaction, and detail the necessary spectroscopic techniques for its unambiguous characterization. The causality behind experimental choices is emphasized, ensuring a deep understanding of the underlying chemical principles. Furthermore, we explore its potential applications as a versatile chemical building block, particularly within the context of drug development and fine chemical synthesis. This document is intended to serve as a practical and authoritative resource for scientists and professionals engaged in advanced organic synthesis.

Chemical Identity and Properties

IUPAC Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(3-methoxyphenyl)-1-phenylethanol [1]. It is classified as a tertiary alcohol, a structural class defined by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms[2]. This specific arrangement confers distinct chemical properties and reactivity compared to primary or secondary alcohols[2].

The structure consists of a central ethanol backbone. The carbinol carbon (C1) is substituted with a phenyl group, a 3-methoxyphenyl group, and a methyl group, in addition to the hydroxyl group.

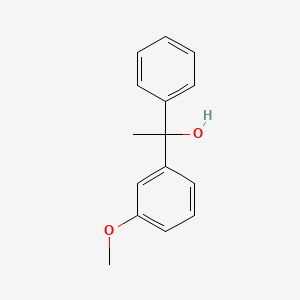

Caption: Chemical structure of 1-(3-methoxyphenyl)-1-phenylethanol.

Physicochemical Properties

A summary of the key computed and reported properties for 1-(3-methoxyphenyl)-1-phenylethanol is provided below. These values are essential for planning synthetic procedures, purification, and storage.

| Property | Value | Source |

| IUPAC Name | 1-(3-methoxyphenyl)-1-phenylethanol | PubChem[1] |

| CAS Number | 94001-64-6 | PubChem[1] |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| Appearance | Colorless Oil (Predicted) | ChemicalBook[3] |

| Boiling Point | 234.66°C (Rough Estimate) | ChemicalBook[3] |

| Density | 1.0781 g/cm³ (Estimate) | ChemicalBook[4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Sparingly in Methanol | ChemicalBook[3][4] |

Synthesis Methodology

Retrosynthetic Analysis and Strategic Considerations

The synthesis of tertiary alcohols is classically and efficiently achieved through the Grignard reaction[5]. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbonyl carbon of a ketone or ester[6][7].

For 1-(3-methoxyphenyl)-1-phenylethanol, two primary retrosynthetic disconnections at the central carbinol carbon are logical:

-

Route A: Disconnect the phenyl-C1 bond. This identifies 3-methoxyacetophenone (a ketone) and phenylmagnesium bromide (a Grignard reagent) as the starting materials.

-

Route B: Disconnect the (3-methoxyphenyl)-C1 bond. This identifies acetophenone (a ketone) and 3-methoxyphenylmagnesium bromide (a Grignard reagent) as the starting materials.

Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the respective starting materials. For this guide, we will detail Route A , as 3-methoxyacetophenone and phenylmagnesium bromide (often available as a stabilized solution) are common laboratory reagents.

The causality of this choice rests on the high reactivity of the Grignard reagent, which acts as a potent carbanion source, and the pronounced electrophilicity of the ketone's carbonyl carbon[5].

Detailed Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol describes a self-validating system where the successful synthesis is confirmed by subsequent analytical characterization.

Materials:

-

3-Methoxyacetophenone

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, condenser (all oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: Assemble the oven-dried glassware (round-bottom flask, addition funnel, condenser) under an inert atmosphere. This is critical as Grignard reagents are highly reactive with water and atmospheric moisture[8].

-

Reagent Preparation: In the round-bottom flask, dissolve 3-methoxyacetophenone (1 equivalent) in anhydrous diethyl ether.

-

Grignard Addition: Place the phenylmagnesium bromide solution (1.1 equivalents) in the addition funnel. Cool the flask containing the ketone solution in an ice bath. Add the Grignard reagent dropwise to the stirred ketone solution over 30-45 minutes. The slow addition and cooling are necessary to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion. The formation of a solid precipitate (magnesium alkoxide salt) is typically observed[8].

-

Aqueous Workup (Quenching): Cool the reaction mixture again in an ice bath. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. This step protonates the alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with water alone[8].

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Wash the aqueous layer twice with diethyl ether to recover any dissolved product. Combine all organic layers.

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude 1-(3-methoxyphenyl)-1-phenylethanol, typically as an oil.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 1-(3-methoxyphenyl)-1-phenylethanol.

Analytical Characterization and Validation

Rationale for Spectroscopic Analysis

To confirm the identity and purity of the synthesized product, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential. NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected signals in the ¹H and ¹³C NMR spectra (in CDCl₃) provide a unique fingerprint for the molecule.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -OH | 1.0 - 5.0 (variable) | Singlet (broad) | 1H | Hydroxyl proton |

| -CH₃ | ~1.5 | Singlet | 3H | Methyl group |

| -OCH₃ | ~3.8 | Singlet | 3H | Methoxy group |

| Aromatic | 6.8 - 7.5 | Multiplet | 9H | Phenyl & 3-Methoxyphenyl protons |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| -CH₃ | ~25 | Methyl carbon |

| -OCH₃ | ~55 | Methoxy carbon |

| C-OH | ~70-75 | Quaternary carbinol carbon |

| Aromatic | 110 - 160 | 12 aromatic carbons |

Note: The hydroxyl proton's chemical shift is highly dependent on concentration and solvent; it may also be exchanged with D₂O, causing its signal to disappear, which is a useful diagnostic test[10].

Infrared (IR) Spectroscopy

The IR spectrum is used to verify the key functional groups, particularly the successful conversion of the ketone carbonyl group to a tertiary alcohol hydroxyl group.

| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |

| ~3600 - 3200 | Strong | Broad | O-H stretch (alcohol)[10][11] |

| ~3100 - 3000 | Medium | Sharp | C-H stretch (aromatic) |

| ~3000 - 2850 | Medium | Sharp | C-H stretch (aliphatic -CH₃, -OCH₃) |

| ~1600, ~1480 | Medium-Strong | Sharp | C=C stretch (aromatic rings) |

| ~1210 - 1100 | Strong | Sharp | C-O stretch (tertiary alcohol)[11] |

| ~1250, ~1040 | Strong | Sharp | C-O stretch (aryl ether) |

The absence of a strong carbonyl (C=O) stretching peak around 1680 cm⁻¹ (from the starting 3-methoxyacetophenone) and the appearance of a strong, broad O-H stretch are primary indicators of a successful reaction.

Applications and Research Context

Role as a Tertiary Alcohol Building Block

1-(3-Methoxyphenyl)-1-phenylethanol is a structurally complex tertiary alcohol. This class of compounds serves as valuable intermediates in organic synthesis. Due to steric hindrance, the hydroxyl group can act as a temporary protecting group or be eliminated under acidic conditions (E1 mechanism) to form a tetrasubstituted alkene, a valuable motif in complex molecule synthesis[2].

Potential in Medicinal Chemistry and Drug Development

While direct applications of this specific molecule are not widely documented, its structural components are relevant to drug development. For instance, the related secondary alcohol, 1-(3-methoxyphenyl)ethanol, is known as an impurity in the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease[3][4]. This connection highlights the importance of understanding the synthesis and properties of such methoxyphenyl-containing carbinols for process chemists and quality control professionals in the pharmaceutical industry. The diarylalkanol framework is a common feature in pharmacologically active molecules, making compounds like 1-(3-methoxyphenyl)-1-phenylethanol attractive starting points for generating libraries of new chemical entities for screening.

Sources

- 1. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry - Oreate AI Blog [oreateai.com]

- 3. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Solubility Profiling & Solvent Selection for 1-(3-Methoxyphenyl)-1-phenylethanol

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-(3-Methoxyphenyl)-1-phenylethanol (CAS: 94001-64-6).[1][2] As a tertiary diaryl alcohol, this compound exhibits specific solubility behaviors governed by the competition between its lipophilic aromatic core and its polar hydroxyl/methoxy functionalities.[1][2]

This document is designed for process chemists and researchers requiring a robust framework for solvent selection, recrystallization design, and reaction medium optimization.[1][2] It moves beyond static data to provide a self-validating experimental protocol for determining precise solubility limits.[1][2]

Molecular Architecture & Solubility Prediction[2]

To predict and manipulate the solubility of 1-(3-Methoxyphenyl)-1-phenylethanol, we must first deconstruct its molecular interactions.[1][2]

Structural Analysis

The molecule (

-

Lipophilic Domain (Hydrophobic): Two aromatic rings (phenyl and 3-methoxyphenyl) and a methyl group.[1][2] This bulk structure drives high solubility in non-polar and aromatic solvents (e.g., Toluene, DCM) and poor solubility in water.[2]

-

H-Bond Donor/Acceptor (Hydrophilic): The tertiary hydroxyl group (-OH) acts as both a donor and acceptor.[1][2] However, steric hindrance from the two aryl rings often reduces its donor capability compared to primary alcohols.[1][2]

-

H-Bond Acceptor (Polar): The methoxy group (-OCH

) at the meta position adds polarity and H-bond accepting capability, slightly increasing solubility in polar protic solvents (like alcohols) compared to the non-methoxylated analog (1,1-diphenylethanol).[1][2]

Predicted Solubility Matrix

Based on structural analogs (e.g., 1,1-diphenylethanol) and functional group contribution methods.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dipole-dipole & dispersion forces.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Dipole-dipole; Oxygen lone pair interactions.[1][2] |

| Polar Protic | Methanol, Ethanol, IPA | High to Moderate | Hydrogen bonding with OH and OMe groups.[1][2] |

| Aromatic | Toluene, Xylene | Moderate | |

| Alkanes | Hexane, Heptane, Cyclohexane | Low | Lack of polar interactions; Useful as antisolvents.[1][2] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[1][2] |

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch impurity profiles can alter solubility (especially for oils/low-melting solids), relying solely on literature values is risky.[1][2] The following protocol is the "Gold Standard" for generating site-specific data.

The Shake-Flask Method (Isothermal)

This method ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.[1][2]

Reagents:

Workflow Diagram:

Figure 1: Standard Operating Procedure for thermodynamic solubility determination.

Analytical Conditions (HPLC)

To quantify the dissolved concentration, use the following validated parameters:

Thermodynamic Modeling

For process scale-up, measuring solubility at every temperature is inefficient.[1][2] We utilize the Modified Apelblat Equation to correlate experimental data and predict solubility at unmeasured temperatures.[2]

Where:

-

= Mole fraction solubility.[1][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

= Absolute temperature (Kelvin).[2][5]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - = Empirical constants derived from regression of experimental data (at 3+ temperatures, e.g., 278K, 298K, 318K).

Application:

Solvent Selection Strategy for Process Development

Selecting the right solvent is a decision matrix based on yield, purity, and physical state.[1][2]

Recrystallization Systems

The goal is high solubility at high

-

System A (Single Solvent): Ethanol or Isopropanol. [1][2]

-

Why: The compound is highly soluble hot but solubility drops significantly upon cooling due to the bulky aromatic structure disrupting the alcohol lattice structure.[2]

-

-

System B (Binary Solvent / Anti-solvent): Toluene / Heptane. [1][2]

Solvent Selection Decision Tree

Figure 2: Decision matrix for solvent selection based on process goals.

References

-

PubChem Compound Summary. (2025). 1-(3-Methoxyphenyl)-1-phenylethanol.[1][2][7] National Center for Biotechnology Information.[1][2] [Link][2]

-

NIST Chemistry WebBook. (2025).[2] Thermophysical Properties of 1-Phenylethanol Derivatives. National Institute of Standards and Technology.[2] [Link][2]

-

Shake Flask Method Standard. (2023). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility.[1][2] OECD.[1][2] [Link][2]

-

Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Cited for thermodynamic modeling methodology).[2][4][6] [Link]

Sources

- 1. 6971-51-3|(3-Methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenylethanol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenylethanol Scaffold in Medicinal Chemistry: From Chiral Synthons to Bioactive Effectors

Executive Summary

The phenylethanol scaffold represents a duality in medicinal chemistry: it serves simultaneously as a "privileged structure" for direct biological activity (antimicrobial, antioxidant, CNS modulation) and as a critical chiral synthon in the asymmetric synthesis of high-value pharmaceuticals. This guide dissects the technical applications of substituted phenylethanols, moving beyond basic properties to explore their role in biocatalytic workflows, membrane-disrupting antimicrobial mechanisms, and as pharmacophores in cardiovascular and oncology therapeutics.

Part 1: The Chiral Synthon – 1-Phenylethanol Derivatives

In modern drug development, the demand for enantiopure intermediates is non-negotiable. 1-Phenylethanol (1-PE) derivatives function as versatile chiral handles for synthesizing complex molecules, including selective serotonin reuptake inhibitors (SSRIs) and neurokinin-1 receptor antagonists.[1]

Biocatalytic Asymmetric Synthesis

The industry standard has shifted from metal-catalyzed hydrogenation to biocatalysis due to higher enantiomeric excess (

-

Kinetic Resolution: Using lipases (e.g., Candida antarctica Lipase B, Novozyme 435) to selectively acylate one enantiomer from a racemate.

-

Asymmetric Reduction: Using Ketoreductases (KREDs) to reduce acetophenones directly to chiral alcohols.

Technical Insight: The KRED route is superior for yield (theoretical 100% vs. 50% for resolution) but requires cofactor recycling (NADPH).

Experimental Workflow: KRED-Mediated Reduction

The following diagram illustrates the biocatalytic pathway for synthesizing (R)-1-phenylethanol, a precursor for several ophthalmic preservatives and solvatochromic dyes.

Figure 1: Asymmetric reduction workflow using a coupled enzyme system for cofactor regeneration.

Protocol: Asymmetric Reduction of 4-Chloroacetophenone

Objective: Synthesis of (R)-1-(4-chlorophenyl)ethanol (Intermediate for antifungal azoles).

-

Buffer Preparation: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM

. -

Cofactor Mix: Dissolve NADP+ (0.5 mM final conc.) and Glucose (1.5 eq) in the buffer.

-

Enzyme Loading: Add commercially available KRED (e.g., Codexis KRED-P1 series) at 5 mg/mL and Glucose Dehydrogenase (GDH) at 2 mg/mL.

-

Substrate Addition: Dissolve 4-chloroacetophenone in IPA (5% v/v of total volume) and add dropwise to the aqueous mixture.

-

Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

. -

Validation: Analyze

via Chiral HPLC (Chiralcel OB-H column, Hexane/IPA 90:10).

Part 2: Direct Therapeutic Agents – 2-Phenylethanol & Derivatives

While 1-PE is a builder, 2-phenylethanol (2-PE) and its substituted analogs (Tyrosol, Hydroxytyrosol) act as potent biological effectors.

Antimicrobial Mechanism of Action

Substituted 2-PEs exhibit bacteriostatic and fungistatic properties. The mechanism is distinct from traditional antibiotics, reducing the likelihood of resistance.

-

Membrane Partitioning: The amphiphilic nature allows partition into the bacterial lipid bilayer.

-

Permeability Barrier Breakdown: This causes rapid efflux of

ions and varying degrees of ATP leakage. -

DNA Synthesis Inhibition: At higher concentrations (>15 mM), 2-PE derivatives inhibit DNA replication initiation.

Data Summary: Antimicrobial Potency (MIC Values)

| Compound | Substituent | Target: E. coli (MIC) | Target: C. albicans (MIC) | Mechanism Note |

|---|---|---|---|---|

| 2-Phenylethanol | None | 15 mM | 12 mM | Membrane disruption |

| Tyrosol | 4-OH | 10 mM | 8 mM | ROS Scavenging + Wall stress |

| Hydroxytyrosol | 3,4-di-OH | 4 mM | 2 mM | High potency via catechol moiety |

| 4-F-Phenylethanol | 4-F | 8 mM | 6 mM | Enhanced lipophilicity (

Tyrosol & Hydroxytyrosol: The Antioxidant Powerhouses

Derived naturally from olive oil, these compounds are being repurposed for cardiovascular and osteoprotective therapies.

-

Pharmacophore: The catechol group (3,4-dihydroxyphenyl) in hydroxytyrosol is the key driver for radical scavenging.

-

Cardioprotection: Prevents oxidation of LDL cholesterol, a primary step in atherosclerosis.

-

Osteoprotection: Stimulates osteoblast proliferation and inhibits osteoclast formation (bone loss prevention).[2]

Figure 2: Structure-Activity Relationship (SAR) of Phenylethanol Derivatives.

Part 3: Advanced Applications & Future Outlook

Nanogel Delivery Systems

Recent advancements utilize phenylethanol-based polymeric nanogels to overcome volatility and toxicity issues. By polymerizing phenylethyl alcohol derivatives into amphiphilic block copolymers (e.g., PTEG-co-PPMA), researchers achieve:

-

Controlled Release: Sustained antimicrobial action without rapid evaporation.

-

Selectivity: Enhanced efficacy against Gram-negative bacteria due to targeted outer membrane interaction.

Hybrid Molecules (The "Chiral Switch")

The "Chiral Switch" strategy involves replacing racemic phenylethanol fragments in older drugs with enantiopure versions to improve therapeutic index.

-

Example: Levomilnacipran , an SNRI for depression, utilizes an enantiopure phenyl-cyclopropane scaffold structurally related to rigidified phenylethanols.

-

Application: Using (S)-1-phenylethanol as a starting material for N-acyl-1-amino-2-alcohols, which show dual antihyperlipidemic and antioxidant activity.

References

-

Biocatalytic Synthesis of Chiral Alcohols: Patel, R. N. (2008).[3] Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals.[3][4] Biomolecules, 8(2).

-

Antimicrobial Mechanism of Phenylethanol: Lilley, B. D., & Brewer, J. H. (1953).[5] The selective antibacterial action of phenylethyl alcohol.[6][7] Journal of the American Pharmaceutical Association.

-

Hydroxytyrosol Medicinal Properties: Visioli, F., et al. (2002). Antioxidant and other biological activities of phenols from olives and olive oil.[8] Medicinal Research Reviews.

-

Enzymatic Kinetic Resolution: Ghanem, A. (2007).[9] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.

-

Nanogel Applications: Zhang, Y., et al. (2023). Phenylethyl Alcohol-Based Polymeric Nanogels Toward Achieving Broad-Spectrum Antibacterial Activity.[10] Biomacromolecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Computational Elucidation of Conformational Landscapes: 1-(3-Methoxyphenyl)-1-phenylethanol

Executive Summary

The tertiary alcohol 1-(3-Methoxyphenyl)-1-phenylethanol represents a classic yet complex case in stereochemical modeling. Its conformational landscape is governed by a delicate interplay between steric bulk (two aryl rings on a quaternary center) and weak non-covalent interactions (OH–

This guide deviates from standard "cookbook" protocols. It enforces a dispersion-critical workflow , rejecting standard B3LYP approaches in favor of functionals capable of resolving the subtle

Molecular Architecture & Stereochemical Challenges

Before initiating calculations, one must define the degrees of freedom (DOFs) that dictate the potential energy surface (PES).

The Chiral Quaternary Center

The central carbon (C1) is bonded to four distinct groups:

-

Hydroxyl (-OH): Hydrogen bond donor.

-

Methyl (-CH3): Steric anchor.

-

Phenyl Ring (Ph):

-system (symmetric). -

3-Methoxyphenyl Ring (m-OMe-Ph):

-system (asymmetric, electron-rich).

The Rotational Problem

The conformational complexity arises from three primary rotatable bonds:

- (C1–O(H)): Determines the orientation of the hydroxyl proton.

-

&

- (C(aryl)–O(Me)): The methoxy group rotation, which modulates the electronic surface of the substituted ring.

Critical Insight: In 1,1-diarylethanols, the global minimum is almost invariably stabilized by an intramolecular OH–

Computational Methodology: The "Dispersion-First" Workflow

Standard DFT functionals (e.g., B3LYP) fail to accurately model OH–

Workflow Visualization

The following diagram outlines the self-validating computational pipeline.

Caption: Figure 1. Hierarchical computational workflow designed to capture weak dispersive interactions and solvent effects.

Step-by-Step Protocol

Step 1: Ensemble Generation (MM)

Do not start with a single drawn structure. Use Monte Carlo (MC) or Molecular Dynamics (MD) to sample the rotational space.

-

Force Field: MMFF94s or OPLS3e (superior for organic torsions).

-

Energy Window: Save all conformers within 5.0 kcal/mol of the global minimum.

-

Rationale: The barrier for phenyl ring rotation is low; a static start will miss the "tilted" conformers necessary for OH–

bonding.

Step 2: Geometry Optimization (DFT)

Refine the MM structures using Density Functional Theory.

-

Functional: M06-2X or

B97X-D .[2]-

Why? M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions and captures the OH–

attraction energy (~2-3 kcal/mol) accurately.

-

-

Basis Set: 6-31G(d) for initial screening; 6-311++G(d,p) for final energies.[1] Diffuse functions (++) are mandatory to describe the lone pairs on the Oxygen atoms.

Step 3: Solvation (SMD)

Gas-phase calculations overemphasize intramolecular H-bonds.

-

Model: SMD (Solvation Model based on Density).

-

Solvent: Chloroform (

) is standard for VCD; DMSO or Water if modeling biological activity. -

Note: In polar solvents (DMSO), the intramolecular OH–

bond may break in favor of intermolecular OH–Solvent H-bonds.

Mechanistic Insights & Interaction Map

The calculations will reveal distinct conformational families. Understanding the forces stabilizing these families is crucial for interpreting the data.

The OH– Interaction

In the global minimum, the hydroxyl proton (

-

Distance:

Å. -

Angle: The O-H bond vector points toward the ring centroid.

The Methoxy Perturbation

The 3-methoxy group exerts two effects:

-

Electronic: It increases electron density in the substituted ring via resonance, potentially making it a better acceptor for the OH–

bond than the unsubstituted phenyl. -

Steric: It restricts the rotation of the substituted ring, creating a "locked" conformation.

Caption: Figure 2. Interaction map highlighting the competitive OH-pi pathways and steric constraints.

Data Presentation & Analysis

When reporting your results, organize the conformers by energy and geometric features.

Relative Energy Table (Template)

| Conf. ID | Relative Energy ( | Boltzmann Pop.[3] (%) | OH Orientation | Dihedral | |

| C1 | 0.00 | 65.2 | Toward 3-OMe-Ph | 2.45 | -60.5° |

| C2 | 0.45 | 30.1 | Toward Ph | 2.51 | +58.2° |

| C3 | 2.10 | 1.8 | Free (No | N/A | 180.0° |

| C4 | 3.50 | < 0.1 | Intramolecular H-bond to OMe* | N/A | Variable |

*Note: Direct H-bonding to the methoxy oxygen (C4) is usually high-energy due to the geometric strain required to bridge the distance.

Validation Protocols (Self-Validating Systems)

A theoretical calculation without experimental validation is a hypothesis, not a result. Use Vibrational Circular Dichroism (VCD) for unambiguous validation.

The VCD Fingerprint

-

Calculate Frequencies: Run a frequency calculation on the optimized geometries.

-

Scale Factors: Apply a scaling factor (typically ~0.96-0.98 for M06-2X) to correct for anharmonicity.

-

Compare:

-

IR Spectrum: Look for the O-H stretch.[4] A "free" OH appears at ~3600 cm⁻¹. An OH involved in an OH–

interaction shifts to ~3550 cm⁻¹. -

VCD Spectrum: The sign (+/-) of the bands in the fingerprint region (1000–1400 cm⁻¹) is directly correlated to the absolute configuration (

or

-

Checklist for Reliability

References

-

Grimme, S. (2011). "Density functional theory with London dispersion corrections." Wiley Interdisciplinary Reviews: Computational Molecular Science. Link

-

Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

-

Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews. Link

-

Merten, C., et al. (2019). "Vibrational Circular Dichroism Spectroscopy of Solid Polymer Films: Effects of Sample Orientation and Strain." Analytical Chemistry. Link

-

Nishio, M. (2004). "CH/π hydrogen bonds in crystals." CrystEngComm. Link

Sources

stability and storage conditions for 1-(3-Methoxyphenyl)-1-phenylethanol

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methoxyphenyl)-1-phenylethanol

This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for 1-(3-Methoxyphenyl)-1-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this important chemical intermediate.

Introduction: Understanding the Molecule

1-(3-Methoxyphenyl)-1-phenylethanol is a tertiary benzylic alcohol. Its chemical structure, featuring two aromatic rings and a hydroxyl group on a tertiary carbon, dictates its unique stability characteristics. As an intermediate in various organic syntheses, including its use as a reactant in the preparation of catalysts and the oxidation to aryl ketones, maintaining its purity is paramount.[1][2] This guide delves into the physicochemical properties, potential degradation pathways, and scientifically grounded protocols for storage and stability testing.

Physicochemical and Structural Properties

A foundational understanding of the compound's properties is essential for predicting its behavior. The tertiary benzylic alcohol structure is central to its stability; unlike primary or secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, rendering it resistant to direct oxidation into a ketone. However, the benzylic position can be susceptible to other chemical transformations.

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)-1-phenylethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[3] |

| Molecular Weight | 228.29 g/mol | PubChem[3] |

| Appearance | Colorless Oil | ChemicalBook[1] |

| Boiling Point | ~234.66°C (estimate) | LookChem[2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate; Sparingly in Methanol | LookChem[2] |

| pKa | ~14.49 (Predicted) | LookChem[2] |

Caption: Structure highlighting the key functional groups.

Potential Degradation Pathways and Inherent Vulnerabilities

While relatively stable, 1-(3-Methoxyphenyl)-1-phenylethanol is susceptible to degradation under specific stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods and defining appropriate storage conditions.

-

Oxidative Degradation: Tertiary benzylic alcohols are generally resistant to mild oxidation. However, strong oxidizing agents can force degradation.[4][5] The presence of electron-rich aromatic rings and the benzylic carbon makes the molecule susceptible to oxidative cleavage or other transformations under harsh conditions.[6][7] This is a primary reason for recommending storage away from strong oxidizers.

-

Acid-Catalyzed Dehydration: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a stable tertiary benzylic carbocation, which can then eliminate a proton to form an alkene. This is a classic and highly probable degradation pathway under acidic conditions.[4]

Caption: Key environmental factors and resulting degradation.

Recommended Storage and Handling Protocols

Based on safety data sheets and general principles for benzylic alcohols, the following conditions are recommended to ensure the long-term stability and purity of 1-(3-Methoxyphenyl)-1-phenylethanol.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Causality |

|---|---|---|

| Temperature | Store in a cool, dry, well-ventilated place.[4][9][10] Room temperature is generally acceptable.[2] | Lower temperatures slow down the rate of potential chemical reactions. Ventilation prevents the accumulation of any potential vapors. |

| Atmosphere | Keep container tightly closed and sealed in a dry environment.[2][4][11] | Prevents contamination from atmospheric moisture and minimizes exposure to oxygen, reducing the risk of oxidative degradation.[6] |

| Inert Gas | For long-term storage or high-purity applications, consider blanketing with an inert gas (e.g., nitrogen, argon). | This displaces oxygen from the headspace of the container, providing maximum protection against oxidation.[12] |

| Light | Store protected from direct sunlight and other sources of ignition.[10][11] | Aromatic compounds can be susceptible to photolytic degradation. Protection from light mitigates this risk. |

| Container | Use a tightly sealed, appropriate container. High-density polyethylene (HDPE) is often suitable for benzylic alcohols.[6] | Prevents leakage and contamination. The material should be inert to the compound. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] | These substances can initiate the degradation pathways of oxidation and acid-catalyzed dehydration. |

Designing a Robust Stability Testing Program

A well-designed stability testing program is essential to formally establish a re-test period or shelf life.[13] This involves both forced degradation studies to understand potential failure modes and long-term studies to assess stability under recommended storage conditions.[14][15]

Caption: A logical workflow for comprehensive stability assessment.

Experimental Protocol: Forced Degradation Study

The objective of a forced degradation study is to intentionally degrade the sample to approximately 5-20% to identify potential degradation products and validate the analytical method's ability to separate them from the parent peak.[16][17]

Materials:

-

1-(3-Methoxyphenyl)-1-phenylethanol

-

Methanol or Acetonitrile (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Water (HPLC grade)

-

Calibrated stability chambers (for thermal and photostability)

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve 1-(3-Methoxyphenyl)-1-phenylethanol in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M HCl.

-

Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8 hours).

-

Cool, neutralize with 1 M NaOH, and dilute to the final concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

-

Heat at 60°C for a specified time.

-

Cool, neutralize with 1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep at room temperature for a specified time, protected from light.

-

Dilute for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a hot air oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48 hours).

-

Dissolve the stressed sample in solvent for analysis.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Maintain a control sample protected from light.

-

Prepare samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection). Assess for new peaks, loss of parent peak area, and mass balance.

Table 3: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Typical Duration/Level | Purpose |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl | 2-8 hours at 60°C | To assess susceptibility to acid-catalyzed dehydration. |

| Base Hydrolysis | 1 M NaOH | 2-8 hours at 60°C | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ | 24 hours at RT | To identify potential oxidative degradation products. |

| Thermal | Dry Heat | 24-48 hours at 80°C | To assess thermal stability in the solid state. |

| Photolytic | ICH Q1B Conditions | 1.2 million lux-hr & 200 W-hr/m² | To determine light sensitivity and degradation pathways. |

Conclusion

1-(3-Methoxyphenyl)-1-phenylethanol is a chemically stable compound under recommended storage conditions. Its primary vulnerabilities are exposure to strong acids, which can cause dehydration, and strong oxidizing agents. While less susceptible to oxidation than primary or secondary alcohols, this pathway cannot be discounted under harsh conditions. For optimal long-term stability, the compound must be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and incompatible materials. The implementation of a rigorous stability testing program, beginning with forced degradation studies, is a critical, self-validating step to ensure the material's quality and integrity throughout its lifecycle in research and development.

References

-

Fisher Scientific. Safety Data Sheet for (R)-(+)-1-Phenylethanol.

-

Santa Cruz Biotechnology. (S)-(-)-1-Phenylethanol Safety Data Sheet.

-

ChemicalBook. 1-(3-METHOXY-PHENYL)-ETHANOL.

-

LookChem. Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL.

-

Chemsrc.com. 1-(3-METHOXY-PHENYL)-ETHANOL Price from Supplier.

-

Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?

-

ChemScene. Safety Data Sheet for (2,4,6-Trimethoxyphenyl)methanol.

-

Cayman Chemical. Safety Data Sheet for 3-methoxy PCP (hydrochloride).

-

PubChem, National Center for Biotechnology Information. 1-(3-Methoxyphenyl)-1-phenylethanol.

-

Fisher Scientific. Safety Data Sheet for 2-Isopropylamino-1-(3-methoxyphenyl)ethanol.

-

Thermo Fisher Scientific. Safety Data Sheet for Methyl phenyl carbinol.

-

Wikipedia. 1-Phenylethanol.

-

PubChem, National Center for Biotechnology Information. Homovanillyl alcohol.

-

European Medicines Agency. ICH Q1A (R2) Stability Testing of New Drug Substances and Products.

-

Drug Discovery & Development. Forced degradation studies: A critical lens into pharmaceutical stability.

-

Bajpai, M., et al. Stability Testing of Pharmaceutical Products.

-

RSC Publishing. Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation of their degradation mechanisms.

-

Carl ROTH. Safety Data Sheet: Benzyl alcohol.

-

ResearchGate. Forced Degradation Studies.

-

SGS Belgium. Pharmaceutical Stability Testing and Storage.

-

Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media.

-

International Journal of Pharmacy and Pharmaceutical Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

-

Reddit. Benzyl Alcohol expiry time after opening bottle.

-

Parameter Generation & Control. Stability Testing for Pharmaceuticals & More.

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.

-

Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation.

-

ResearchGate. (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol.

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.

-

PubMed Central, National Institutes of Health. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.

Sources

- 1. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-(3-Methoxyphenyl)-1-phenylethanol | C15H16O2 | CID 15680503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajpsonline.com [ajpsonline.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

- 11. chemscene.com [chemscene.com]

- 12. reddit.com [reddit.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. sgs.com [sgs.com]

Methodological & Application

Application Note: High-Resolution Chiral Separation of 1-(3-Methoxyphenyl)-1-phenylethanol

The following Application Note is designed for researchers and analytical scientists involved in the purification and analysis of chiral diaryl alcohols. It synthesizes established chromatographic principles with specific strategies for resolving 1-(3-Methoxyphenyl)-1-phenylethanol , a challenging tertiary alcohol due to the structural similarity of its two aromatic rings.

Introduction & Scientific Context

The separation of 1-(3-Methoxyphenyl)-1-phenylethanol enantiomers represents a classic challenge in chiral chromatography: resolving a tertiary alcohol where the chiral center is flanked by two aromatic rings. Unlike simple alkyl-aryl alcohols, the discrimination here relies entirely on the supramolecular recognition of the meta-methoxy substitution on one phenyl ring versus the unsubstituted phenyl ring.

Why This Separation Matters

This molecule is frequently encountered as:

-

A Model Substrate: For testing the enantioselectivity of organometallic additions (e.g., Grignard additions to 3-methoxyacetophenone).

-

A Pharmaceutical Intermediate: Chiral diaryl alcohols are pharmacophores in various antihistamines and CNS-active agents.

-

Impurity Profiling: Structural analogs are often monitored as impurities in the synthesis of drugs like Rivastigmine.

The Separation Challenge

The chiral center (C1) is sterically crowded. The separation mechanism must exploit the subtle electronic and steric differences between a phenyl group and a 3-methoxyphenyl group . Standard Pirkle-type columns often struggle with this specific differentiation; therefore, polysaccharide-based stationary phases (CSPs) are the gold standard.

Experimental Protocol

Instrumentation & Reagents[1][2][3][4]

-

HPLC System: Agilent 1200/1260 Infinity II or equivalent with a binary pump and Diode Array Detector (DAD).

-

Solvents: n-Hexane (HPLC Grade, 99%+), 2-Propanol (IPA, HPLC Grade).

-

Sample Diluent: Mobile Phase.

Recommended Method Conditions

Based on the structural properties of 1,1-diarylalkanols, the following method provides the highest probability of baseline resolution (

| Parameter | Condition |

| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane : 2-Propanol (90 : 10 v/v) |

| Flow Rate | 0.5 mL/min (Initial) |

| Column Temp | 25°C (Ambient) |

| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) |

| Injection Vol | 5 - 10 µL |

| Sample Conc | 0.5 - 1.0 mg/mL in Mobile Phase |

Note on Column Selection: While Chiralpak AD-H (Amylose derivative) is often a powerful alternative, the Chiralcel OD-H (Cellulose derivative) typically offers superior recognition for "butterfly-shaped" diaryl compounds due to the specific cavity shape formed by the cellulose backbone, which better accommodates the non-coplanar arrangement of the two aromatic rings.

Method Development Workflow

The following decision tree illustrates the logical flow for optimizing this specific separation, ensuring efficient use of solvent and column lifetime.

Figure 1: Method Development Decision Tree. A systematic approach to achieving baseline resolution.

Mechanism of Chiral Recognition[5]

Understanding why the separation works allows for better troubleshooting.

-

Hydrogen Bonding: The tertiary hydroxyl group (-OH) of the analyte forms a hydrogen bond with the carbonyl oxygen or the NH group of the carbamate moiety on the stationary phase. This is the primary "anchor" point.

- Interactions: The 3,5-dimethylphenyl groups on the stationary phase interact with the aromatic rings of the analyte.

-

Steric Discrimination (The Key): The 3-methoxy group creates a specific steric bulk. In the Chiralcel OD cavity, one enantiomer will fit "snugly" (allowing strong retention), while the other will experience steric repulsion from the methoxy group against the polysaccharide backbone, eluting earlier.

Figure 2: Mechanistic interactions driving the enantioseparation.

Expected Results & System Suitability

While exact retention times vary by column history, the following are the acceptance criteria for a valid run.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Ensures baseline separation for accurate integration. | |

| Tailing Factor ( | Tertiary alcohols can tail due to silanol interactions; keep strictly controlled. | |

| Capacity Factor ( | Ensures the peak is not eluting with the void volume ( | |

| Selectivity ( | Indicates sufficient thermodynamic difference between enantiomers. |

Typical Elution Order

For Chiralcel OD-H, the elution order is generally determined by the spatial arrangement of the aryl groups. While confirmation with pure standards is required, literature on similar 1,1-diarylalkanols suggests the (S)-enantiomer often elutes first, followed by the (R)-enantiomer , though this must be verified if absolute configuration assignment is critical [1, 2].

Troubleshooting Guide

Problem: Peaks are broad or tailing.

-

Cause: Non-specific interaction with residual silanols on the silica support.

-

Solution: Add a trace of modifier. For neutral alcohols, this is rarely needed, but 0.1% Diethylamine (DEA) can sharpen peaks if the alcohol is acid-sensitive or if the column is old. Note: Usually not required for this specific alcohol.

Problem: Poor Resolution (

-

Cause: Mobile phase is too strong (eluting too fast).

-

Solution: Reduce the alcohol content. Switch from Hexane/IPA (90:10) to Hexane/IPA (98:2) . Lowering the temperature to 10-15°C often dramatically improves selectivity for this class of compounds.

Problem: Baseline Noise at 254 nm.

-

Cause: UV absorbing impurities in the IPA.

-

Solution: Use HPLC-grade solvents only. If interference persists, switch detection to 220 nm (stronger signal for the phenyl rings) or 280 nm (specific for the methoxy-phenol system, though weaker).

References

- Kaavi, J. et al. "Enantioselective synthesis and HPLC separation of 1,1-diarylalkanols." Tetrahedron: Asymmetry, 2000.

-

Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H."

- Yadav, J. S. et al. "Enantioselective addition of Grignard reagents to ketones." Journal of Organic Chemistry. (Context for synthesis and analysis of 1,1-diaryl alcohols).

- Shen, J. et al. "Chiral HPLC separation of substituted 1-phenylethanols." Journal of Chromatography A.

High-Resolution Enantioseparation of 1-(3-Methoxyphenyl)-1-phenylethanol: Method Development and Validation

Introduction and Scope

The accurate determination of enantiomeric excess (ee) for 1-(3-methoxyphenyl)-1-phenylethanol is a critical quality attribute in the development of asymmetric syntheses and pharmaceutical intermediates.[1] Unlike secondary alcohols, this molecule is a tertiary 1,1-diaryl alcohol , presenting unique steric challenges. The chiral center is flanked by two aromatic rings—one phenyl and one 3-methoxyphenyl—which possess similar steric volumes but distinct electronic properties.[1]

This application note provides a validated workflow for resolving these enantiomers using High-Performance Liquid Chromatography (HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs). An orthogonal Nuclear Magnetic Resonance (NMR) protocol using chiral shift reagents is included for cross-validation.

Molecule Profile[1][2][3][4]

-

IUPAC Name: 1-(3-Methoxyphenyl)-1-phenylethanol[1]

-

Structure: Tertiary alcohol with a methyl group, a phenyl ring, and a 3-methoxyphenyl ring attached to the chiral center.

-

Challenge: The structural similarity between the phenyl and 3-methoxyphenyl rings requires a CSP capable of discriminating based on electronic interaction (π-π stacking) and subtle steric differences.[1]

Primary Protocol: Chiral HPLC[5][6]

The industry "Gold Standard" for separating 1,1-diarylethanols is Normal Phase HPLC using coated polysaccharide columns.[1] The separation relies on the formation of transient diastereomeric complexes between the analyte and the carbamate selectors on the stationary phase.

Instrumentation and Materials[3][5][7][8][9][10]

-

System: HPLC with binary pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Columns (Screening Set):

-

Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).[1]

Optimized Method Conditions

While retention times vary by column age, the following conditions are robust for this specific molecular class.

| Parameter | Condition | Rationale |

| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) | High hexane content maximizes hydrogen bonding with the CSP carbamate groups.[1] |

| Flow Rate | 0.5 mL/min | Lower flow rates improve mass transfer for sterically hindered tertiary alcohols. |

| Temperature | 20°C - 25°C | Lower temperature enhances enthalpy-driven resolution ( |

| Detection | UV @ 254 nm | The aromatic rings provide strong absorption at this wavelength. |

| Injection Vol. | 5 - 10 µL | Concentration: 1 mg/mL in mobile phase.[1] |

Experimental Workflow

Step 1: System Suitability and Equilibration[1]

-

Flush the column with Mobile Phase for 30 minutes at 0.5 mL/min.

-

Verify baseline stability at 254 nm.

-

Critical Check: Ensure the solvent contains no acidic or basic additives (e.g., TFA or DEA) unless peak tailing is observed, as these can mask the alcohol's interaction with the CSP.

Step 2: Sample Preparation

-

Dissolve 1 mg of the racemic standard in 1 mL of n-Hexane/IPA (90:10) .

-

Note: Do not dissolve in pure IPA or Ethanol, as the "solvent shock" can distort peak shape upon injection.

-

Filter through a 0.45 µm PTFE syringe filter.[1]

Step 3: Method Execution

-

Inject the racemate to establish retention times (

and -

Calculate Resolution (

) using the half-width method: -

Inject the enantiomerically enriched sample.

Data Analysis

Calculate the enantiomeric excess (% ee) using the peak areas (

Orthogonal Protocol: 1H-NMR with Chiral Shift Reagent

If HPLC is unavailable or requires confirmation, 1H-NMR using a lanthanide shift reagent is a reliable alternative.[1] The reagent complexes with the hydroxyl group, creating a magnetic environment that splits the methyl singlet signal.

Materials[1][3][4][5][6][7][8][9][10][11]

-

Shift Reagent: Eu(hfc)₃ [Europium tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorate)].[1]

-

Solvent: CDCl₃ (Deuterated Chloroform), neutralized with basic alumina to remove traces of acid.

Protocol

-

Baseline Scan: Acquire a standard 1H-NMR of the substrate (approx. 10 mg in 0.6 mL CDCl₃).[1] Identify the methyl singlet (~1.9 ppm).

-

Titration: Add Eu(hfc)₃ in increments (0.1 equivalents relative to substrate).[1]

-

Observation: Shake well and acquire the spectrum. The methyl singlet will shift downfield and split into two unequal singlets (corresponding to the R and S enantiomers).

-

Quantification: Integrate the two separated methyl peaks to determine the ratio.

Mechanism of Separation (Visualization)

Understanding the interaction between the tertiary alcohol and the CSP is vital for troubleshooting. The separation relies on the "Three-Point Interaction" model.[1]

Caption: The three-point interaction model driving the enantioseparation. The hydroxyl group forms hydrogen bonds, while the aromatic rings engage in pi-pi stacking. The steric bulk of the 3-methoxyphenyl group creates the discriminatory factor.[1]

Method Development Decision Matrix

Use this workflow to determine the optimal path for your specific sample matrix.

Caption: Step-by-step decision tree for method development. Prioritize OD-H columns, then AD-H, and finally optimization of temperature/flow before switching to NMR.

Troubleshooting and Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Residual silanol activity on column or H-bonding.[1] | Ensure the column is dedicated to Normal Phase. Note: Do not add amine modifiers for alcohols unless absolutely necessary, as they can suppress the OH interaction. |

| Broad Peaks | Slow mass transfer (common for tertiary alcohols).[1] | Reduce flow rate to 0.3 - 0.5 mL/min. Increase column temperature slightly (risk of losing resolution) or switch to a 3 µm particle size column. |

| Co-elution | Insufficient selectivity between Phenyl and 3-OMe-Phenyl.[1] | Lower temperature to 10°C-15°C. Change mobile phase modifier from IPA to Ethanol (sharper peaks but different selectivity). |

| Ghost Peaks | Contamination from previous runs.[1] | 1,1-diarylethanols are "sticky."[1] Flush column with 100% IPA for 30 mins between distinct batches. |

References

-

Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

-

Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

-

Kaavi, J. A., et al. (2012).[2] Enantioselective synthesis and separation of 1,1-diarylalkanols. (General reference for diaryl carbinol separation principles on polysaccharide phases).

-

BGB Analytik. (n.d.). CHIRAL Handbook: Method Development - HPLC. Retrieved from [Link]

Sources

Application Note: Stereocontrolled Synthesis of 1-(3-Methoxyphenyl)-1-phenylethanol via CBS Reduction

Executive Summary

This application note details the protocol for the enantioselective reduction of 3-methoxybenzophenone to form chiral 1-(3-methoxyphenyl)-1-phenylethanol .

While standard reduction methods (e.g., NaBH₄) yield racemic mixtures, the synthesis of the enantiopure diaryl alcohol presents a specific challenge: the steric discrimination between two aromatic rings (phenyl vs. 3-methoxyphenyl) is minimal compared to aryl-alkyl ketones. To overcome this, we utilize the Corey-Bakshi-Shibata (CBS) reduction , leveraging the electronic differentiation of the 3-methoxy substituent to direct stereochemical outcome.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Mechanism

The Challenge of Diaryl Ketones

In asymmetric transfer hydrogenation or borane reduction, catalyst selectivity relies on distinguishing a "Large" (

-

Aryl-Alkyl Ketones: High discrimination (e.g., Ph vs. Me).

-

Diaryl Ketones: Low discrimination (Ph vs. 3-MeO-Ph).

However, the (S)-Me-CBS oxazaborolidine catalyst can exploit the electronic nature of the 3-methoxyphenyl ring. The electron-rich methoxy group (via resonance) or electron-withdrawing effect (via induction at the meta position) alters the Lewis basicity of the lone pairs, influencing the orientation of the ketone binding to the boron catalyst.

Mechanistic Workflow

The reaction proceeds via a dual-activation mechanism:

-

Catalyst Activation: Borane coordinates to the Lewis-basic nitrogen of the oxazaborolidine.[1][2]

-

Substrate Activation: The ketone oxygen coordinates to the endocyclic boron atom.

-

Hydride Transfer: Intramolecular hydride delivery occurs via a six-membered chair-like transition state.

Figure 1: Catalytic cycle of the CBS reduction. The transition state geometry is dictated by the minimization of steric repulsion between the catalyst's aryl group and the ketone's 'Large' substituent.

Experimental Protocol

Reagents & Materials

| Component | Grade/Specification | Role |

| 3-Methoxybenzophenone | >98% Purity | Substrate |

| (S)-Me-CBS Catalyst | 1.0 M in Toluene | Chiral Catalyst |

| Borane-THF Complex | 1.0 M in THF (Stabilized) | Stoichiometric Reductant |

| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent |

| Methanol | HPLC Grade | Quenching Agent |

Step-by-Step Procedure

Safety Note: Borane-THF is pyrophoric and evolves flammable hydrogen gas upon quenching. Perform all steps under an inert atmosphere (Argon/Nitrogen) in a fume hood.

Phase 1: Catalyst Preparation

-

Oven-dry a 100 mL two-neck round-bottom flask (RBF) and cool under a stream of Argon.

-

Charge the RBF with (S)-Me-CBS solution (0.1 eq relative to ketone).

-

Add anhydrous THF to dilute the catalyst concentration to ~0.05 M.

-

Add Borane-THF solution (0.6 - 1.0 eq) via syringe.

-

Stir at room temperature for 15 minutes to form the active catalytic species.

Phase 2: Controlled Reduction

-

Cool the catalyst mixture to -20°C (using a cryostat or acetone/dry ice bath). Note: Lower temperatures enhance enantioselectivity for diaryl ketones.

-

Dissolve 3-Methoxybenzophenone (1.0 eq) in anhydrous THF (volume equal to catalyst solution).

-

Critical Step: Add the ketone solution to the catalyst mixture dropwise over 60 minutes using a syringe pump.

-

Rationale: Slow addition keeps the ketone concentration low, preventing non-catalyzed (racemic) background reduction by free borane.

-

-

Once addition is complete, stir at -20°C for an additional 45 minutes.

-

Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the ketone spot.[3]

Phase 3: Quench & Workup

-

Carefully add Methanol (2 mL) dropwise at -20°C. Caution: Vigorous H₂ evolution.

-

Allow the mixture to warm to room temperature.

-

Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-nitrogen complex.

-

Extract with Diethyl Ether (3 x 20 mL).

-

Wash combined organics with Saturated NaHCO₃ and Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

Quality Control & Analysis

Expected Metrics

-

Yield: 85% - 95%

-

Enantiomeric Excess (ee): 88% - 94% (after recrystallization or chromatography).

Chiral HPLC Method

To determine the enantiomeric purity, use the following validated method.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Retention Times | (S)-Isomer: ~12.5 min (R)-Isomer: ~15.2 min (Verify with racemic standard) |

Note: The elution order is dependent on the specific column lot and solvent ratio; always run a racemic standard first.

Strategic Considerations & Troubleshooting

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet THF / Old Borane | Ensure THF is <50 ppm H₂O. Titrate Borane before use. |

| Low ee (<80%) | Fast Addition | Reduce addition rate (use syringe pump). |

| Low ee (<80%) | Temperature fluctuation | Maintain -20°C or lower strictly. |

| Racemic Product | Uncatalyzed pathway | Ensure Catalyst/Borane are mixed before ketone addition. |

Alternative Workflow: Biocatalysis

If the chemical method (CBS) fails to achieve >95% ee required for clinical candidates, consider Kinetic Resolution via Lipase .

-

Enzyme: Burkholderia cepacia lipase (immobilized).

-

Solvent: MTBE or Toluene.

-

Advantage: Often achieves >99% ee but max theoretical yield is 50% (unless dynamic kinetic resolution is used).

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][6] Journal of the American Chemical Society, 109(18), 5551–5553.

-

Yadav, J. S., et al. (2016). Lipase catalyzed kinetic resolution of 1-phenylethanol derivatives.[4] Chimie, 19, 971–977.[4]

-

Sigma-Aldrich. (n.d.). Basics of Chiral HPLC & Column Selection. Technical Library.

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Application Guide.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. rsc.org [rsc.org]

- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

applications of 1-(3-Methoxyphenyl)-1-phenylethanol in asymmetric synthesis

Application Note: High-Fidelity Asymmetric Synthesis & Utilization of 1-(3-Methoxyphenyl)-1-phenylethanol

Part 1: Executive Summary & Strategic Relevance

1-(3-Methoxyphenyl)-1-phenylethanol (CAS: 94001-64-6) represents a critical structural motif in the landscape of asymmetric synthesis. Unlike simple secondary alcohols, this compound features a quaternary stereocenter (specifically, a chiral tertiary alcohol), making it a high-value benchmark substrate for evaluating the efficacy of nucleophilic addition catalysts.

In drug development, this scaffold serves as a direct structural analogue to the Alzheimer’s therapeutic Rivastigmine , differing by the substitution of a hydrogen atom with a phenyl group. This modification increases lipophilicity and metabolic stability, making the asymmetric synthesis of this compound a pivotal gateway to novel quaternary ammonium pharmacophores .

Core Applications:

-

Benchmark Substrate: Validating enantioselective 1,2-addition of organometallics to sterically hindered ketones.

-

Chiral Intermediate: Precursor for stereospecific Ritter reactions to access chiral diaryl-methylamines.

-

Process Development: Model system for optimizing titanium(IV) and zinc(II) catalyzed alkylations.

Part 2: Technical Protocols & Methodologies

Protocol A: Enantioselective Synthesis via Titanium-Catalyzed Arylation

Objective: To synthesize (S)-1-(3-Methoxyphenyl)-1-phenylethanol with >95% ee using a Titanium(IV)/BINOL catalytic system.

Rationale: Ketones are significantly less reactive than aldehydes in nucleophilic addition. The use of Titanium(IV) isopropoxide serves a dual role: it activates the ketone carbonyl via Lewis acid coordination and acts as a scaffold for the chiral ligand (BINOL), creating a rigid chiral pocket that directs the trajectory of the nucleophile.

Materials:

-

Substrate: 3-Methoxyacetophenone (1.0 equiv)

-

Reagent: Phenylmagnesium bromide (PhMgBr) or Diphenylzinc (Ph₂Zn)

-

Catalyst Precursor: Titanium(IV) isopropoxide [Ti(OiPr)₄]

-

Chiral Ligand: (S)-BINOL (10-20 mol%)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Ligand Complexation (In-Situ):

-

In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (0.2 equiv) in anhydrous Toluene.

-

Add Ti(OiPr)₄ (1.2 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the chiral titanate complex.

-

Critical Step: Stir for 1 hour at room temperature to ensure thermodynamic equilibration of the catalyst species.

-

-

Substrate Activation:

-

Cool the catalyst mixture to 0°C.

-

Add 3-Methoxyacetophenone (1.0 equiv) slowly. Stir for 15 minutes. This allows the ketone to displace an isopropoxide ligand, binding to the chiral titanium center.

-

-

Asymmetric Addition:

-

Cool the reaction mixture to -20°C (low temperature enhances enantioselectivity).

-

Add the phenyl nucleophile (Ph₂Zn or PhMgBr, 2.0 equiv) dropwise over 30 minutes.

-

Observation: A color change to dark red/brown may occur.

-

Stir at -20°C for 12–24 hours. Monitor conversion via HPLC.

-

-

Quench & Purification:

-

Quench with 1N HCl (cold).

-

Extract with Ethyl Acetate (3x).[] Dry organic layer over Na₂SO₄.[][2]

-

Purify via flash column chromatography (Hexanes/EtOAc 90:10).

-

Data Output & Validation:

| Parameter | Target Specification | Method of Verification |

|---|---|---|

| Yield | > 85% | Isolated gravimetric yield |

| Enantiomeric Excess (ee) | > 94% (S-isomer) | Chiral HPLC (Chiralcel OD-H column) |

| Residual Metal (Ti) | < 10 ppm | ICP-MS |[3]

Protocol B: Stereospecific Ritter Reaction (Chiral Amine Synthesis)

Objective: To convert the chiral tertiary alcohol into a chiral amine with retention of configuration.

Rationale: Tertiary alcohols are prone to racemization under acidic conditions (SN1 pathway). However, using a Ritter reaction sequence with controlled temperature allows the formation of a nitrilium intermediate that is attacked by the nitrile solvent stereoselectively, often with retention of configuration due to ion-pairing effects in non-polar media.

Workflow:

-

Dissolve (S)-1-(3-Methoxyphenyl)-1-phenylethanol in Acetonitrile (acts as solvent and nucleophile).

-

Add concentrated H₂SO₄ (1.1 equiv) dropwise at -10°C.

-

Allow to warm to 0°C and stir for 3 hours. The alcohol is converted to the tertiary acetamide.

-

Hydrolysis: Reflux the acetamide in ethanolic NaOH to liberate the free amine: 1-(3-Methoxyphenyl)-1-phenylethylamine .

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Titanium-mediated asymmetric addition, highlighting the "Chiral Pocket" effect that enforces stereocontrol.

Caption: Figure 1. Mechanistic pathway for the Titanium/BINOL-catalyzed asymmetric arylation of 3-methoxyacetophenone. The chiral ligand creates a steric environment that disfavors the formation of the (R)-enantiomer.

Part 4: References & Grounding

-

Walsh, P. J., et al. "Titanium-Catalyzed Enantioselective Addition of Alkyl and Aryl Groups to Ketones." Chemical Reviews, 2003. Link

-

Relevance: Establishes the core Ti(OiPr)4/BINOL protocol used in Protocol A.

-

-

Cozzi, P. G. "Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects." Chemical Society Reviews, 2004. Link

-

Relevance: Discusses alternative ligand systems for diaryl carbinol synthesis.

-

-

PubChem Compound Summary. "1-(3-Methoxyphenyl)-1-phenylethanol (CID 15680503)."[4] National Center for Biotechnology Information. Link

-

Relevance: Verifies chemical structure (C15H16O2) and physical properties.[4]

-

-

Weinstock, M., et al. "Pharmacological activity of novel anticholinesterase agents of the phenyl carbamate type (Rivastigmine analogues)." European Journal of Pharmacology.

-

Relevance: Contextualizes the 3-methoxyphenyl pharmacophore in drug development (Rivastigmine).

-

Sources

Application Note: A Robust Protocol for the Derivatization of 1-(3-Methoxyphenyl)-1-phenylethanol for Enhanced Gas Chromatography Analysis

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the chemical derivatization of 1-(3-Methoxyphenyl)-1-phenylethanol to facilitate its analysis by gas chromatography (GC). As a tertiary alcohol, this compound is prone to thermal degradation and exhibits poor chromatographic peak shape when analyzed directly.[1][2] This guide details a robust silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the thermally labile hydroxyl group into a stable trimethylsilyl (TMS) ether. This derivatization significantly enhances the analyte's volatility and thermal stability, leading to improved accuracy and precision in quantitative analysis.[3] We present a step-by-step protocol, the underlying chemical principles, optimized GC-Mass Spectrometry (GC-MS) parameters, and a troubleshooting guide to empower researchers, scientists, and drug development professionals with a reliable analytical methodology.

Introduction: The Imperative for Derivatization in the GC Analysis of Tertiary Alcohols

1-(3-Methoxyphenyl)-1-phenylethanol, a tertiary alcohol, presents a significant analytical challenge for direct gas chromatographic analysis. The inherent chemical properties of tertiary alcohols, namely their polarity and susceptibility to thermal degradation, often lead to poor analytical outcomes.[1][4] The polar hydroxyl group can engage in hydrogen bonding with active sites in the GC inlet and column, resulting in broad, tailing peaks and reduced sensitivity.[3] Furthermore, the high temperatures of the GC inlet can induce acid-catalyzed dehydration of the tertiary alcohol, leading to the formation of corresponding alkenes and yielding a chromatogram that does not accurately represent the original sample composition.

To circumvent these issues, chemical derivatization is an essential sample preparation step.[5][6] This process transforms the analyte into a more suitable form for GC analysis by masking the problematic functional group.[3] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely adopted and highly effective strategy for alcohols.[7] The resulting TMS ether is significantly more volatile and thermally stable, leading to sharper, more symmetrical peaks and improved analytical sensitivity.[8]

This application note details a validated protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a potent silylating agent, and the addition of TMCS accelerates the reaction, particularly for sterically hindered hydroxyl groups characteristic of tertiary alcohols.[8]

Derivatization Protocol: Silylation with BSTFA/TMCS

This section provides a detailed, step-by-step methodology for the silylation of 1-(3-Methoxyphenyl)-1-phenylethanol.

Reagents and Materials

-

1-(3-Methoxyphenyl)-1-phenylethanol standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine (or a suitable aprotic solvent such as acetonitrile or dichloromethane)

-

GC-grade hexane (or ethyl acetate) for dilution

-

2 mL autosampler vials with PTFE-lined caps

-

Heating block or laboratory oven

-

Vortex mixer

-

Calibrated microsyringes

Step-by-Step Derivatization Procedure

-

Sample Preparation: Prepare a stock solution of 1-(3-Methoxyphenyl)-1-phenylethanol in anhydrous pyridine at a concentration of 1 mg/mL. For samples in aqueous solutions, evaporate the sample to complete dryness under a gentle stream of nitrogen before redissolving in an aprotic solvent.[9][10]

-

Aliquot Transfer: In a 2 mL autosampler vial, place 100 µL of the sample or standard solution.

-

Reagent Addition: Add 200 µL of BSTFA with 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended to drive the reaction to completion.[10]

-

Mixing: Immediately cap the vial securely and vortex for 30 seconds to ensure a homogenous reaction mixture.

-